molecular formula C8H17NO2 B13633296 3-Amino-2-propylpentanoic acid

3-Amino-2-propylpentanoic acid

Cat. No.: B13633296
M. Wt: 159.23 g/mol
InChI Key: ZTTTXHZMQLUMIN-UHFFFAOYSA-N
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Description

3-Amino-2-propylpentanoic acid is an organic compound with the molecular formula C8H17NO2. It is a derivative of amino acids, characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a central carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the malonic ester synthesis, which involves the following steps :

    Deprotonation: The malonic ester is deprotonated using a strong base to form an enolate.

    Alkylation: The enolate undergoes an S_N2 reaction with an alkyl halide to introduce the propyl group.

    Hydrolysis: The ester groups are hydrolyzed to form the corresponding carboxylic acid.

    Decarboxylation: The carboxylic acid undergoes decarboxylation to yield 3-Amino-2-propylpentanoic acid.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-propylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-2-propylpentanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-2-propylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions. For example, it may inhibit histone deacetylases, leading to changes in gene expression and chromatin structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-propylpentanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-amino-2-propylpentanoic acid

InChI

InChI=1S/C8H17NO2/c1-3-5-6(8(10)11)7(9)4-2/h6-7H,3-5,9H2,1-2H3,(H,10,11)

InChI Key

ZTTTXHZMQLUMIN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(CC)N)C(=O)O

Origin of Product

United States

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